Benzyl (2-hydroxyethoxy)acetate
Description
Benzyl (2-hydroxyethoxy)acetate is an ester derivative of acetic acid featuring a benzyl group and a 2-hydroxyethoxy substituent. Its structure combines the aromatic benzyl moiety with a polar hydroxyethoxy chain, making it versatile in synthetic chemistry and industrial applications. The compound is typically synthesized via esterification or protection-deprotection strategies. For example, describes its preparation by reacting benzyl alcohol with (2-(2-hydroxyethoxy)ethoxy)acetic acid derivatives under controlled conditions .
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
benzyl 2-(2-hydroxyethoxy)acetate |
InChI |
InChI=1S/C11H14O4/c12-6-7-14-9-11(13)15-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
InChI Key |
VCQGDYBYGWVBES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl Acetate (CAS 140-11-4)
- Structure : Simpler benzyl ester of acetic acid without the hydroxyethoxy group.
- Applications : Commonly used in perfumes and flavorings due to its sweet, jasmine-like aroma. Acts as a pheromone mimic in ecological studies .
- Key Differences : The absence of the hydroxyethoxy group in benzyl acetate reduces polarity and hydrogen-bonding capacity, making it more volatile but less suitable for applications requiring aqueous solubility .
Ethyl 2-(Benzyloxy)acetate (CAS 32122-09-1)
- Structure : Ethyl ester with a benzyloxy substituent instead of a hydroxyethoxy group.
- Synthesis: Prepared via reactions involving ethyl cyanoacetate or malonate derivatives ().
- Reactivity : The ethyl ester group enhances hydrolytic stability compared to benzyl esters, while the benzyloxy substituent offers steric hindrance, affecting reaction kinetics .
Sodium 2-(2-Hydroxyethoxy)acetate
- Structure : Ionic sodium salt of 2-(2-hydroxyethoxy)acetic acid.
- Properties : High water solubility due to the ionic nature, contrasting with the organic-soluble benzyl ester.
- Applications : Likely used in industrial processes requiring water-compatible reagents, such as polymer synthesis or pharmaceutical formulations .
Benzyl 2-(2-(2-Ethoxy-2-oxoethoxy)tetrahydrofuran-3-yl)acetate
- Structure : Incorporates a tetrahydrofuran ring, adding rigidity and complexity.
- Synthesis : Involves Rh-catalyzed reactions with diazo compounds ().
- Biological Relevance : The tetrahydrofuran moiety may enhance binding to biological targets, as seen in natural product derivatives .
Physicochemical and Functional Comparison
Ecological and Toxicological Considerations
- Benzyl Acetate : Classified as H412 (harmful to aquatic life) with moderate biodegradability .
- This compound : The hydroxyethoxy group may enhance biodegradability due to increased polarity, though direct data are lacking. Structural analogs like 2-(2-ethoxyethoxy)ethyl acetate () show similar aquatic toxicity profiles, suggesting cautious handling .
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